5-氯-4,4-二甲基-1,2,3,4-四氢异喹啉

描述

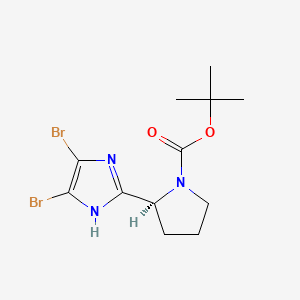

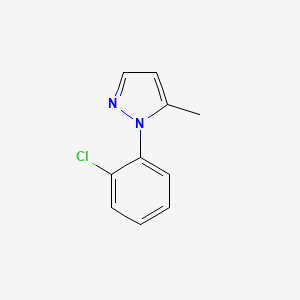

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ and its derivatives have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives, including 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is based on the THIQ scaffold. THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . These reactions can involve the isomerization of an iminium intermediate .科学研究应用

Synthesis of Indole Derivatives

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry

Summary of the Application

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Methods of Application or Experimental Procedures

The synthesis of indole derivatives involves various methods, including the double Sonogashira reaction of newly synthesized electron-rich dibromo-dianiline and an excess of propargylic alcohol .

Results or Outcomes

The synthesis of indole derivatives has led to the development of various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Chemistry of 1, 2, 4-Triazole

Specific Scientific Field

Organic Chemistry, Biochemistry

Summary of the Application

Triazole compounds, including 1, 2, 4-Triazole, have been used in various applications due to their antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .

Methods of Application or Experimental Procedures

The synthesis of 1, 2, 4-Triazole involves various methods, including the use of carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .

Results or Outcomes

The synthesis of 1, 2, 4-Triazole has led to the development of various bioactive phenomena and analytical uses. It has been used more in drug structures than its isomer, 1,2,3-triazole .

Numbering of Substituted Benzene Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

The numbering of substituted benzene derivatives is an important aspect of organic chemistry. It helps in the correct identification and naming of compounds .

Methods of Application or Experimental Procedures

The numbering of substituted benzene derivatives follows the IUPAC nomenclature. The functional group is given the highest priority, and the lowest set locant rule is considered after prioritizing the functional group .

Results or Outcomes

The correct numbering of substituted benzene derivatives aids in the accurate representation and understanding of the compound’s structure .

Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Summary of the Application

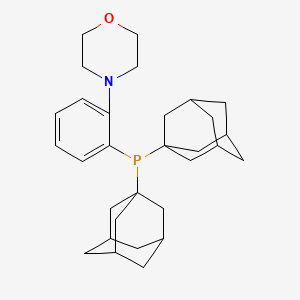

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Methods of Application or Experimental Procedures

The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves various methods, including the use of carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .

Results or Outcomes

The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has led to the development of various bioactive phenomena and analytical uses. It has been used more in drug structures than its isomer, 1,2,3-triazole .

Naming Alkynes

Summary of the Application

Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of

CnH2n−2

. They are unsaturated hydrocarbons .Methods of Application or Experimental Procedures

The IUPAC rules are used for the naming of alkynes .

Results or Outcomes

Understanding the naming of alkynes is crucial in organic chemistry as it aids in the accurate representation and understanding of the compound’s structure .

Naming Cycloalkanes

Summary of the Application

Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Methods of Application or Experimental Procedures

The IUPAC rules are used for the naming of cycloalkanes .

Results or Outcomes

Understanding cycloalkanes and their properties are crucial in that many of the biological processes that occur in most living things have cycloalkane-like structures .

未来方向

属性

IUPAC Name |

5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYVCXNUDIRVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745100 | |

| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1267273-47-1 | |

| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)